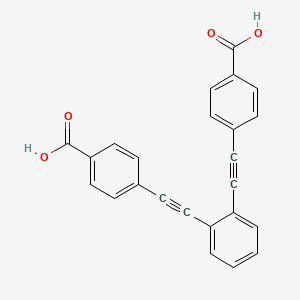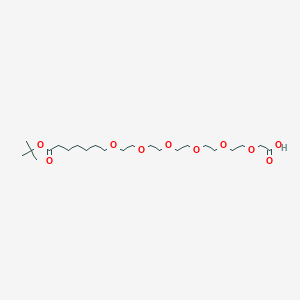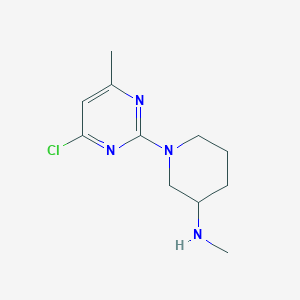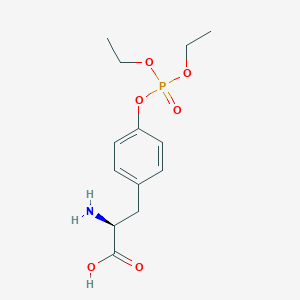
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a diethoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.
Phosphorylation: The phenyl ring of phenylalanine is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.
Protection and Deprotection: The amino and carboxyl groups are protected using appropriate protecting groups to prevent unwanted reactions during the phosphorylation step. After phosphorylation, the protecting groups are removed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of specific enzymes. This interaction can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a diethoxyphosphoryl group.
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a diethoxyphosphoryl group.
Uniqueness
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile building block in synthetic chemistry and as a probe in biochemical research.
Eigenschaften
Molekularformel |
C13H20NO6P |
|---|---|
Molekulargewicht |
317.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-diethoxyphosphoryloxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H20NO6P/c1-3-18-21(17,19-4-2)20-11-7-5-10(6-8-11)9-12(14)13(15)16/h5-8,12H,3-4,9,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
NWIDIUPBLUJXLM-LBPRGKRZSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



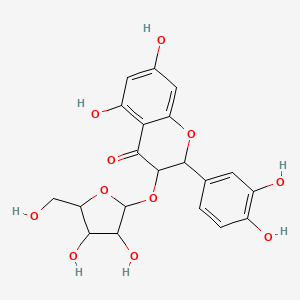
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)

